

Spectroscopic Data of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylhexyl 3,5,5-trimethylhexanoate

Cat. No.: B1595931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Ethylhexyl 3,5,5-trimethylhexanoate** (CAS No. 70969-70-9). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on high-quality predicted data to support researchers in the identification and characterization of this compound. The information herein is intended for professionals in the fields of chemical research, materials science, and drug development.

Chemical Structure and Properties

2-Ethylhexyl 3,5,5-trimethylhexanoate is an ester with the molecular formula $C_{17}H_{34}O_2$ and a molecular weight of 270.45 g/mol. Its structure consists of a branched C9 carboxylic acid (3,5,5-trimethylhexanoic acid) and a branched C8 alcohol (2-ethylhexanol).

SMILES: CCCCC(CC)COC(=O)CC(C)CC(C)(C)C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethylhexyl 3,5,5-trimethylhexanoate**. These predictions were generated using computational models and should be used as a reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	m	2H	-OCH ₂ -
~2.20	m	2H	-C(=O)CH ₂ -
~1.95	m	1H	-CH(CH ₃)-
~1.55	m	1H	-CH(CH ₂ CH ₃)-
~1.30-1.45	m	8H	-(CH ₂) ₄ -
~1.20	d	2H	-CH ₂ C(CH ₃) ₃
~0.95	d	3H	-CH(CH ₃)-
~0.90	s	9H	-C(CH ₃) ₃
~0.88	t	6H	-CH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~173.5	C=O
~67.0	-OCH ₂ -
~43.5	-C(=O)CH ₂ -
~38.5	-CH(CH ₂ CH ₃)-
~31.0	-C(CH ₃) ₃
~30.5	-(CH ₂) ₄ - (alpha to CH)
~29.0	-(CH ₂) ₄ - (beta to CH)
~25.0	-CH(CH ₃)-
~24.0	-(CH ₂) ₄ - (gamma to CH)
~23.0	-CH ₂ C(CH ₃) ₃
~22.5	-CH(CH ₃)-CH ₃
~14.0	-CH ₂ CH ₃
~11.0	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretching (alkane)
~1735	Strong	C=O stretching (ester)
~1460	Medium	C-H bending (alkane)
~1375	Medium	C-H bending (alkane)
~1170	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts

Adduct	Predicted m/z
[M+H] ⁺	271.2632
[M+Na] ⁺	293.2451
[M+K] ⁺	309.2191
[M+NH ₄] ⁺	288.2897

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid-phase esters like **2-Ethylhexyl 3,5,5-trimethylhexanoate**. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy

- Sample Preparation: As a neat liquid, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

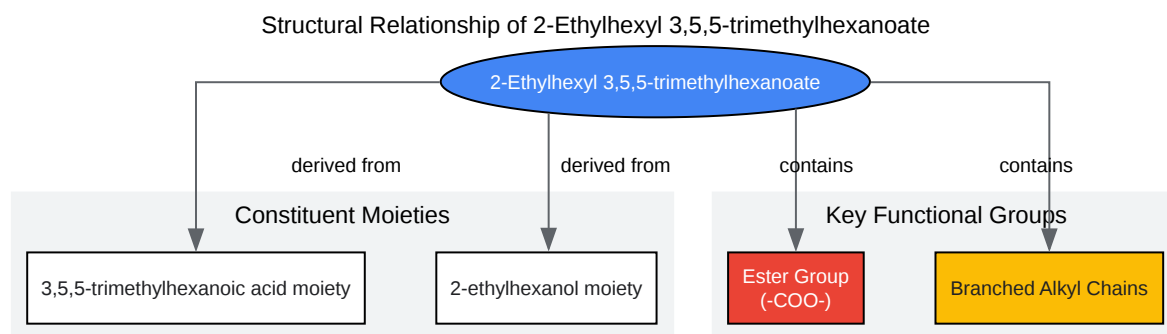
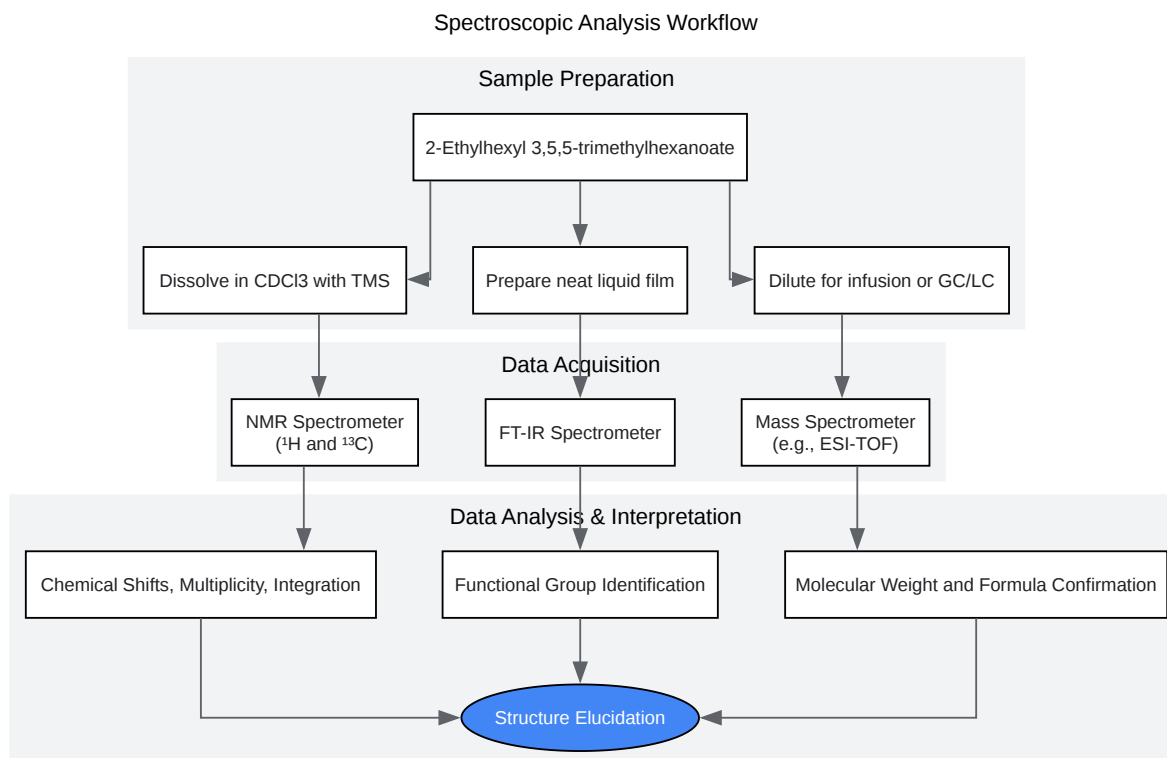
Mass Spectrometry

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.
- Mass Analysis:

- Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Mode: Positive ion mode is typically used for detecting protonated molecules and other adducts.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of **2-Ethylhexyl 3,5,5-trimethylhexanoate**.



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